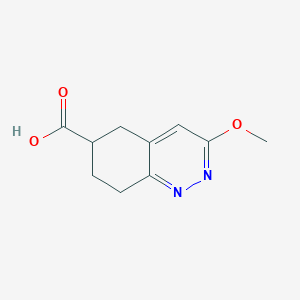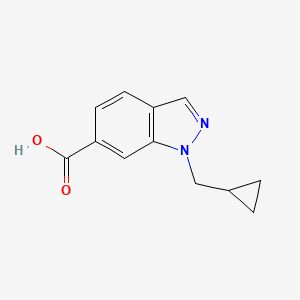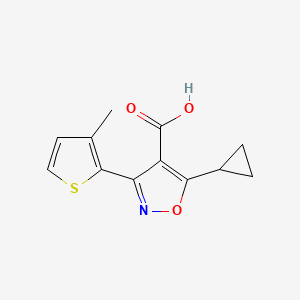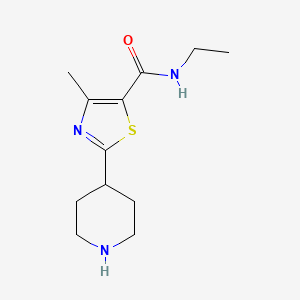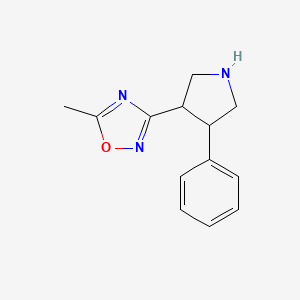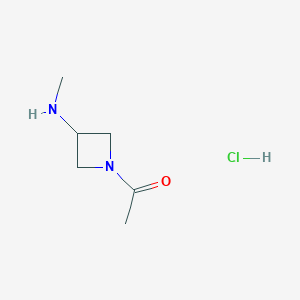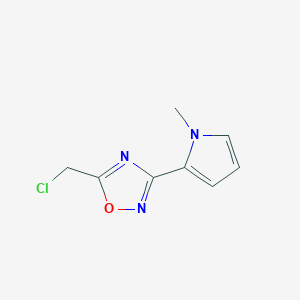
5-(chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(Chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole, commonly referred to as CMPD-1, is a small molecule that has been used as a research tool in the laboratory setting. It is a synthetic compound that was first synthesized in the early 2000s by a group of scientists at the University of Tokyo. CMPD-1 has been found to have a wide range of potential applications in scientific research, including its use as an inhibitor of enzymes, as a therapeutic agent, and as a tool for studying biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthetic Organic Chemistry
In synthetic chemistry, this compound is utilized as a versatile building block for the construction of heterocyclic compounds. The chloromethyl and oxadiazole groups present in this molecule provide reactive sites for further chemical modifications, enabling the synthesis of a wide range of derivatives with varied biological activities. For example, the compound has been used in the synthesis of chromone derivatives through reaction with pyrrolidine, piperidine, and morpholine, showcasing its utility in generating biologically relevant molecules (C. Rao et al., 2014). Additionally, derivatives synthesized from this compound have been explored for their fungicidal activities, indicating its potential in agricultural applications (H. Chen et al., 2000).
Material Science and Luminescent Materials
In material science, the compound serves as a precursor in the synthesis of novel materials with unique properties. For instance, derivatives of this molecule have been investigated for their optical properties, such as fluorescence, which is crucial for the development of organic light-emitting diodes (OLEDs) and other photoluminescent materials (Yan-qing Ge et al., 2014). Such applications highlight its relevance in the development of new materials with potential use in electronics and photonics.
Corrosion Inhibition
Another interesting application area is in corrosion science, where oxadiazole derivatives have been evaluated for their potential as corrosion inhibitors. The compound's derivatives have shown promising results in protecting metals against corrosion in acidic environments, making them valuable for industrial applications where metal preservation is critical (P. Ammal et al., 2018).
Antimicrobial Activity
Furthermore, the antimicrobial activities of synthesized derivatives highlight its potential in medical chemistry. For instance, oxadiazole derivatives containing pyrrolidine or piperidine rings have exhibited strong antimicrobial properties, indicating the compound's utility in the development of new antimicrobial agents (K. Krolenko et al., 2016).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-12-4-2-3-6(12)8-10-7(5-9)13-11-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFVUDLFLCYRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



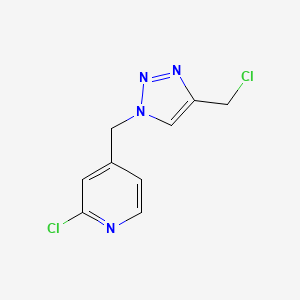
![3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434328.png)
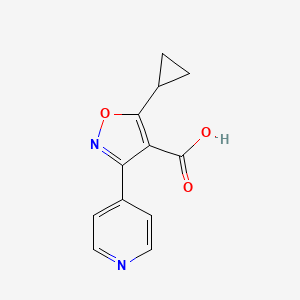
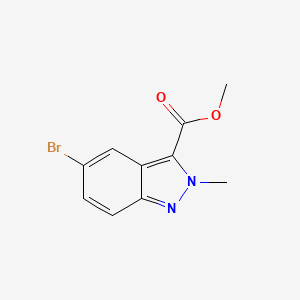
![8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1434334.png)
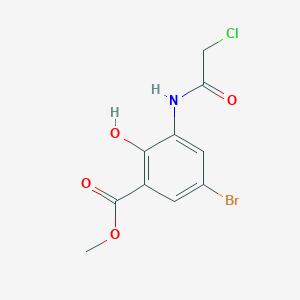
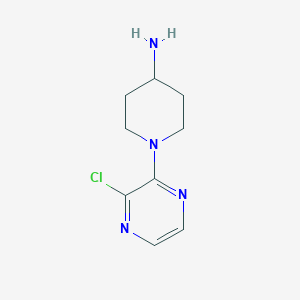
![1,1-Difluorospiro[2.5]octan-6-ol](/img/structure/B1434337.png)
